molecular formula C22H26NO3+ B11608502 4,8-Diethoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrolium

4,8-Diethoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrolium

Cat. No.: B11608502
M. Wt: 352.4 g/mol
InChI Key: GKNIZGVXKNQUDJ-UHFFFAOYSA-N
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Description

4,8-Diethoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrolium is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by a cyclohepta[c]pyrrolium core structure, which is substituted with ethoxy, methoxy, and methyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Diethoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrolium typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of ethoxy and methoxy groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,8-Diethoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrolium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide or alkylation using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4,8-Diethoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrolium has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,8-Diethoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrolium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with a nitrogen atom.

    Pyrrole: A five-membered aromatic heterocycle with a nitrogen atom.

    Pyrrolidine: A saturated five-membered ring with a nitrogen atom.

Uniqueness

4,8-Diethoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrolium is unique due to its specific substitution pattern and the presence of a cyclohepta[c]pyrrolium core. This structure imparts distinct chemical and physical properties, making it different from other similar compounds like pyridine, pyrrole, and pyrrolidine.

Properties

Molecular Formula

C22H26NO3+

Molecular Weight

352.4 g/mol

IUPAC Name

4,8-diethoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-2-ium

InChI

InChI=1S/C22H26NO3/c1-6-25-19-12-9-13-20(26-7-2)22-16(4)23(15(3)21(19)22)17-10-8-11-18(14-17)24-5/h8-14H,6-7H2,1-5H3/q+1

InChI Key

GKNIZGVXKNQUDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=[N+](C(=C2C(=CC=C1)OCC)C)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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